Efaproxiral

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

RN & structure given in first source; allosteric effector of hemoglobin

Structure

2D Structure

3D Structure

Propriétés

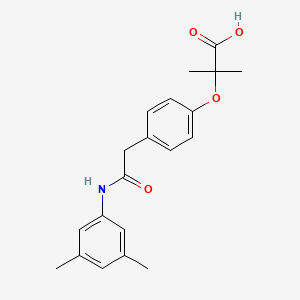

IUPAC Name |

2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFRJXLZYUTIII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156934 |

Source

|

| Record name | Efaproxiral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131179-95-8 |

Source

|

| Record name | Efaproxiral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131179-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efaproxiral [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131179958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efaproxiral | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Efaproxiral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EFAPROXIRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81E81G364 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Efaproxiral's Mechanism of Action in Hypoxic Tumors: A Technical Guide

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction: Tumor hypoxia, a common feature of the solid tumor microenvironment, is a significant driver of cancer progression, metastasis, and resistance to conventional therapies such as radiation and chemotherapy.[1] The hypoxic state is primarily orchestrated by the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that upregulates a suite of genes involved in angiogenesis, anaerobic metabolism, and cell survival.[2][3] Efaproxiral (also known as RSR13) is a synthetic small molecule designed to counteract tumor hypoxia by acting as an allosteric modulator of hemoglobin.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in hypoxic tumors, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Allosteric Modulation of Hemoglobin

This compound's primary mechanism of action is its non-covalent, reversible binding to the central water cavity of the hemoglobin tetramer. This binding stabilizes the deoxyhemoglobin (T-state) conformation, thereby reducing hemoglobin's affinity for oxygen. This allosteric modulation shifts the oxygen-hemoglobin dissociation curve to the right, facilitating the release of oxygen from red blood cells into the surrounding tissues. In the context of oncology, this leads to a significant increase in the partial pressure of oxygen (pO2) within hypoxic tumor tissues, a process known as tumor reoxygenation. By alleviating tumor hypoxia, this compound enhances the efficacy of radiation therapy, which is dependent on the presence of molecular oxygen to generate cytotoxic reactive oxygen species that damage tumor cell DNA.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the impact of this compound on tumor oxygenation and clinical outcomes.

Table 1: Preclinical Efficacy of this compound

| Parameter | Animal Model | Tumor Type | This compound Dose | Key Findings | Reference(s) |

| Tumor Oxygenation (pO2) | C3H Mice | RIF-1 (subcutaneous) | Not Specified | Significant increase in tumor pO2 by 8.4 to 43.4 mmHg over 5 days. | |

| Tumor Growth Delay | EMT6 Mouse Mammary Carcinoma | EMT6 | Not Specified | This compound in combination with carboplatin (B1684641) and oxygen breathing increased tumor growth delay compared to carboplatin and oxygen alone. | |

| Radiation Enhancement | RIF-1 Tumor Bearing Mice | RIF-1 | Not Specified | Radiation plus oxygen plus this compound resulted in significantly greater tumor growth inhibition compared to radiation plus oxygen from day 3 to day 5. |

Table 2: Clinical Efficacy of this compound (REACH Trial)

| Patient Population | Treatment Arm | N | Median Survival Time (Months) | Hazard Ratio (HR) | p-value | Reference(s) |

| All Eligible Patients | This compound + WBRT + O2 | 271 | 5.4 | 0.87 | NS | |

| WBRT + O2 (Control) | 244 | 4.4 | ||||

| NSCLC or Breast Cancer | This compound + WBRT + O2 | 200 | 6.0 | 0.82 | 0.07 | |

| WBRT + O2 (Control) | 197 | 4.4 | ||||

| Breast Cancer | This compound + WBRT + O2 | 59 | 9.0 | 0.51 | 0.003 | |

| WBRT + O2 (Control) | 52 | 4.5 |

WBRT: Whole Brain Radiation Therapy; NS: Not Significant; NSCLC: Non-Small Cell Lung Cancer

Table 3: Clinical Efficacy of this compound (ENRICH Trial)

| Patient Population | Treatment Arm | Key Findings | Reference(s) |

| Women with Brain Metastases from Breast Cancer | This compound + WBRT + O2 vs. WBRT + O2 | The confirmatory Phase 3 ENRICH trial did not demonstrate a statistically significant improvement in overall survival for the this compound arm compared to the control arm. |

Signaling Pathways and Experimental Workflows

The HIF-1α Signaling Pathway in Hypoxia and Reoxygenation

Tumor hypoxia leads to the stabilization of the HIF-1α subunit, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation promotes angiogenesis (e.g., via Vascular Endothelial Growth Factor - VEGF), metabolic adaptation to low oxygen (e.g., via Glucose Transporter 1 - GLUT1), and cell survival. By increasing tumor pO2, this compound is hypothesized to reverse this process. The increased oxygen availability restores the activity of prolyl hydroxylases, which hydroxylate HIF-1α, targeting it for proteasomal degradation and thereby downregulating the expression of its downstream target genes.

Caption: HIF-1α signaling pathway under hypoxic and normoxic/reoxygenated conditions.

Experimental Workflow: Preclinical Radiation Sensitization Study

The following diagram illustrates a typical experimental workflow to evaluate the radiation-sensitizing effects of this compound in a preclinical tumor model.

Caption: A typical preclinical workflow for evaluating this compound as a radiation sensitizer.

Detailed Experimental Protocols

In Vivo Tumor pO2 Measurement using EPR Oximetry

This protocol is based on methodologies described in preclinical studies evaluating this compound.

1. Animal Model and Tumor Implantation:

- Select an appropriate tumor model (e.g., RIF-1 tumor cells in C3H mice).

- Implant tumor cells subcutaneously into the flank of the mice.

- Allow tumors to grow to a specified size (e.g., 8-10 mm in diameter).

2. Implantation of Oxygen-Sensing Probes:

- Anesthetize the tumor-bearing mice.

- Implant two lithium phthalocyanine (B1677752) (LiPc) crystals (the oxygen-sensing probe) into the tumor.

3. EPR Oximetry Measurements:

- Acquire baseline tumor pO2 measurements using an Electron Paramagnetic Resonance (EPR) spectrometer.

- Administer this compound intravenously (dosage to be determined by the specific study design).

- Administer supplemental oxygen to the mice.

- Perform serial EPR measurements at defined time points post-efaproxiral administration (e.g., every 5-10 minutes for up to 60-90 minutes) to determine the change in tumor pO2.

4. Data Analysis:

- Analyze the EPR spectra to calculate the pO2 values at each time point.

- Compare the post-treatment pO2 values to the baseline measurements to quantify the effect of this compound on tumor oxygenation.

In Vitro Hemoglobin-Oxygen Affinity Assay

This protocol provides a general framework for assessing the effect of this compound on hemoglobin-oxygen affinity.

1. Preparation of Hemoglobin Solution:

- Prepare a solution of purified human hemoglobin (HbA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

- Determine the concentration of the hemoglobin solution spectrophotometrically.

2. Incubation with this compound:

- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

- Add varying concentrations of this compound to aliquots of the hemoglobin solution.

- Include a vehicle control (solvent only).

- Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specified period.

3. Measurement of Oxygen Dissociation Curve:

- Use a dedicated instrument, such as a Hemox Analyzer, to measure the oxygen-hemoglobin dissociation curve.

- The instrument typically deoxygenates the hemoglobin solution with nitrogen while continuously measuring the partial pressure of oxygen and the oxygen saturation of hemoglobin.

4. Data Analysis:

- From the oxygen dissociation curve, determine the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.

- An increase in the P50 value in the presence of this compound indicates a decrease in hemoglobin's affinity for oxygen.

Conclusion

This compound represents a novel approach to overcoming the challenge of tumor hypoxia. By allosterically modifying hemoglobin to enhance oxygen release, it effectively reoxygenates hypoxic tumor tissues, thereby sensitizing them to radiation therapy. The quantitative data from preclinical and clinical studies provide evidence for its biological activity and potential clinical benefit, particularly in certain patient subgroups. The detailed experimental protocols and workflow diagrams presented in this guide offer a practical resource for researchers and drug development professionals working to further understand and build upon the therapeutic strategy of targeting tumor hypoxia. While the ENRICH trial did not meet its primary endpoint, the foundational science behind this compound's mechanism of action continues to be a valuable area of investigation in the ongoing effort to improve cancer treatment outcomes.

References

- 1. Radiation Dose‐Enhancement Is a Potent Radiotherapeutic Effect of Rare‐Earth Composite Nanoscintillators in Preclinical Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIF-1α: a Valid Therapeutic Target for Tumor Therapy [e-crt.org]

- 3. A positive circuit of VEGF increases Glut-1 expression by increasing HIF-1α gene expression in human retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. forum.hirntumorhilfe.de [forum.hirntumorhilfe.de]

- 5. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

RSR13: An In-Depth Technical Guide to an Allosteric Hemoglobin Modifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSR13, also known as efaproxiral, is a synthetic, small-molecule allosteric modifier of hemoglobin. It is designed to decrease the oxygen-binding affinity of hemoglobin, thereby increasing the release of oxygen to tissues.[1][2] This mechanism of action has positioned RSR13 as a candidate for various therapeutic applications, most notably as a radiosensitizer in the treatment of hypoxic tumors.[3][4] Tissue hypoxia is a common feature in solid tumors and is associated with resistance to radiation therapy. By increasing tumor oxygenation, RSR13 aims to enhance the efficacy of radiotherapy.[3] This technical guide provides a comprehensive overview of the core scientific and clinical data related to RSR13, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

RSR13 functions by binding to and stabilizing the deoxyhemoglobin (T-state) conformation. This allosteric modulation reduces the overall affinity of hemoglobin for oxygen, leading to a rightward shift in the hemoglobin-oxygen dissociation curve. This shift is quantified by an increase in the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. The natural allosteric effector, 2,3-diphosphoglycerate (2,3-DPG), also stabilizes the T-state; RSR13 mimics this effect. By promoting the release of oxygen from red blood cells, RSR13 can increase oxygen levels in hypoxic tissues.

Quantitative Data

The following tables summarize the quantitative effects of RSR13 from various preclinical and clinical studies.

Table 1: Effect of RSR13 on P50 in Animal Models

| Animal Model | Dose of RSR13 | Route of Administration | Baseline P50 (mmHg) | P50 after RSR13 (mmHg) | Percent Increase in P50 | Reference |

| Anesthetized Dogs | 150 mg/kg bolus + 0.75 mg/kg/min infusion | Intravenous | Not specified | Increased by 40 ± 4% | 40% | |

| Rats | 150 mg/kg | Intravenous | 34 ± 3 | 57 ± 8 | 68% | |

| Rats | 200 mg/kg in 15 min | Infusion | 38 ± 0.8 | 58 ± 1.4 | 53% |

Table 2: Effect of RSR13 on Tissue Oxygenation in Animal Models

| Animal Model | Tumor/Tissue Type | Dose of RSR13 | Measurement Technique | Peak Increase in Tissue pO2 (mmHg) | Reference |

| Rats | Brain | 150 mg/kg | In vivo EPR | 8.8 ± 1.2 | |

| Rats | Brain | 300 mg/kg | In vivo EPR | 13 ± 3 | |

| C3H/HEJ Mice | RIF-1 Fibrosarcoma | 150 mg/kg | In vivo EPR Oximetry | 8.3 - 12.4 |

Table 3: Pharmacodynamic Effects of RSR13 in Humans

| Study Population | Dose of RSR13 | Route of Administration | Peak Increase in P50 (mmHg) | Half-life of P50 Increase | Reference |

| Cancer Patients | 100 mg/kg | Intravenous (60 min) | 8.1 | ~5 hours | |

| General Surgery Patients | 75-100 mg/kg | Infusion (30-60 min) | Target of 10 mmHg achieved | Not specified |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in RSR13 research.

In Vivo Animal Studies

A generalized workflow for in vivo studies investigating the efficacy of RSR13 is as follows:

1. Animal Models and Preparation:

-

Species: Sprague-Dawley rats and C3H mice are commonly used.

-

Surgical Preparation: For specific studies, animals may undergo surgical instrumentation such as the implantation of tumors (e.g., radiation-induced fibrosarcoma RIF-1) or cannulation for blood pressure monitoring and blood sampling.

2. RSR13 Administration:

-

Formulation: RSR13 is typically dissolved in a vehicle such as 0.45% saline.

-

Dosing and Route: Doses ranging from 100 mg/kg to 300 mg/kg have been administered intravenously (as a bolus or infusion) or intraperitoneally.

3. Measurement of P50 and Blood Gases:

-

Method: Multiple point tonometry and nonlinear regression analysis are standard methods for determining P50 and the Hill coefficient (n50) from arterial blood samples.

-

Procedure: Arterial blood samples are collected at baseline and at various time points after RSR13 administration.

4. In Vivo Electron Paramagnetic Resonance (EPR) Oximetry:

-

Purpose: To directly measure tissue partial pressure of oxygen (pO2).

-

Methodology: This technique involves implanting an oxygen-sensitive paramagnetic material, such as lithium phthalocyanine (B1677752) (LiPc), into the tissue of interest (e.g., brain or tumor). EPR measurements are then taken before and after the administration of RSR13 to monitor changes in tissue pO2.

Human Clinical Trials

1. Study Design:

-

Phase I studies are typically open-label, multicenter, dose, and frequency escalation trials to assess safety, tolerance, pharmacokinetics, and pharmacodynamics. Subsequent trials may be prospective, randomized, double-blinded, and placebo-controlled.

2. Patient Population:

-

Eligibility criteria often include specific cancer types (e.g., brain metastases, glioblastoma), performance status, and adequate arterial oxygen saturation.

3. RSR13 Administration and Monitoring:

-

Infusion: RSR13 is administered intravenously, often over 60 minutes, immediately before radiotherapy.

-

Supplemental Oxygen: Patients frequently receive supplemental oxygen (e.g., 4 L/min via nasal cannula) during the infusion and radiotherapy to maintain arterial oxygen saturation.

-

Pharmacokinetic and Pharmacodynamic Sampling: Plasma, red blood cell, and urine concentrations of RSR13 are assayed. The pharmacodynamic effect on hemoglobin-oxygen binding affinity is quantified by measuring the increase in P50 using multipoint tonometry.

Signaling Pathways and Logical Relationships

The therapeutic rationale for RSR13, particularly in oncology, is based on a clear logical progression from its molecular action to the desired clinical outcome.

Conclusion

RSR13 represents a novel therapeutic strategy that targets the allosteric properties of hemoglobin to enhance tissue oxygenation. The quantitative data from both preclinical and clinical studies consistently demonstrate its ability to right-shift the hemoglobin-oxygen dissociation curve, as evidenced by a dose-dependent increase in P50. This pharmacodynamic effect translates into increased oxygen levels in hypoxic tissues, which is the basis for its investigation as a radiosensitizer. The experimental protocols outlined provide a foundation for further research into RSR13 and other allosteric hemoglobin modifiers. While the clinical development of this compound has faced challenges, the underlying principle of modulating hemoglobin-oxygen affinity remains an area of active investigation for various ischemic and hypoxic conditions.

References

- 1. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Allosteric modification of hemoglobin by RSR13 as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RSR13, an allosteric effector of haemoglobin, and carbogen radiosensitize FSAII and SCCVII tumours in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allosteric Hemoglobin Modifier Efaproxiral (RSR13): A Technical Guide on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efaproxiral (RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin designed to decrease hemoglobin's affinity for oxygen, thereby increasing oxygen release to tissues. This mechanism of action identified this compound as a promising candidate for a radiation sensitizer, particularly in the context of hypoxic tumors which are notoriously resistant to radiation therapy. Developed by Allos Therapeutics, this compound progressed through preclinical and clinical trials, primarily as an adjunct to whole-brain radiation therapy (WBRT) for brain metastases. While it demonstrated a significant survival benefit in a subgroup of patients with brain metastases from breast cancer, it ultimately did not receive FDA approval and its development was discontinued.[1][2][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental evaluation of this compound, presenting key data and methodologies for the scientific community.

Discovery and Rationale

The discovery of this compound was rooted in the understanding that tumor hypoxia is a major factor contributing to resistance to radiation therapy.[1] Radiation therapy relies on the generation of reactive oxygen species (ROS) to induce DNA damage in cancer cells, a process that is significantly less efficient in low-oxygen environments. The therapeutic strategy behind this compound was to counteract tumor hypoxia by enhancing the delivery of oxygen from red blood cells to the tumor tissue.

This compound was designed as an allosteric modifier of hemoglobin. It binds non-covalently to the central water cavity of the hemoglobin tetramer, stabilizing the tense (T) or deoxygenated state of the molecule.[1] This stabilization leads to a rightward shift in the hemoglobin-oxygen dissociation curve, signifying a decrease in hemoglobin's affinity for oxygen. Consequently, at any given partial pressure of oxygen, more oxygen is released from hemoglobin, increasing its availability to tissues, including hypoxic tumors. A key advantage of this approach is that this compound does not need to cross the blood-brain barrier or enter cancer cells to exert its radiosensitizing effect, as oxygen can readily diffuse into the tumor.

Mechanism of Action

This compound's mechanism of action is centered on its interaction with hemoglobin. By binding to deoxyhemoglobin, it shifts the allosteric equilibrium towards the low-affinity T-state. This results in an increase in the partial pressure of oxygen at which hemoglobin is 50% saturated (P50), facilitating oxygen unloading in the peripheral tissues, particularly in areas of low oxygen tension like solid tumors.

Quantitative Preclinical and Clinical Data

In Vitro Efficacy

The primary in vitro measure of this compound's activity is the shift it induces in the hemoglobin-oxygen dissociation curve, quantified by the change in P50.

| Parameter | Value | Conditions | Reference |

| P50 Increase | 8.1 mm Hg (average peak) | Human subjects, 100 mg/kg IV infusion | |

| Target P50 Shift | 10 mm Hg | Correlates with an E-RBC of ~483 µg/ml |

In Vivo Efficacy in Animal Models

Preclinical studies in animal models were crucial for demonstrating this compound's ability to increase tumor oxygenation and enhance the efficacy of radiation therapy.

| Animal Model | Tumor Model | Treatment | Key Findings | Reference |

| C3H Mice | RIF-1 subcutaneous tumors | This compound + 4 Gy X-radiation + O2 breathing (daily for 5 days) | Significant increase in tumor pO2 by 8.4 to 43.4 mmHg. Significant tumor growth inhibition compared to radiation + O2 alone. | |

| Fisher 344 Rats | 9L intracranial tumors | 150 mg/kg this compound IV (daily for 6 days) | Significant increase in pO2 of both tumor and normal brain tissue. Maximum tumor pO2 ranged from 139.7 to 197.7 mm Hg. |

Clinical Pharmacokinetics and Efficacy

Clinical trials provided data on the pharmacokinetics and efficacy of this compound in cancer patients.

| Trial Phase | Patient Population | Dose | Key Pharmacokinetic Findings | Key Efficacy Findings | Reference |

| Phase I | Cancer patients receiving palliative radiotherapy | 75-100 mg/kg/day IV for 10 days | Peak pharmacodynamic effect at end of infusion. Half-life of P50 increase ~5 hours. | Dose-proportional increase in P50. | |

| Phase III (REACH) | Patients with brain metastases | 75 or 100 mg/kg/day IV with WBRT | Efficacy correlated with this compound Red Blood Cell (E-RBC) concentration. | No significant overall survival benefit. In a subgroup of breast cancer patients, a 48% reduction in the risk of death was observed. |

Experimental Protocols

Synthesis of this compound Sodium

A green and industrially scalable synthesis of this compound sodium has been developed. The process involves two main steps: condensation and O-alkylation.

Step 1: Condensation to form the Anilide Intermediate

-

Combine 4-hydroxyphenylacetic acid and 3,5-dimethylaniline (B87155) in a reaction vessel.

-

Heat the mixture to 150-180°C for 3-5 hours under a nitrogen or argon atmosphere to drive off the water formed during the reaction. No solvent is required.

-

The resulting anilide product is obtained in 90-93% yield and can be used in the next step without further purification.

Step 2: O-Alkylation to form this compound Sodium

-

The anilide from Step 1 is subjected to an O-alkylation reaction.

-

After the reaction, remove as much of the solvent (e.g., acetone) as possible.

-

Dissolve the residue in a specific volume of water (1.0-1.2 L per mole of anilide).

-

Precipitate the sodium salt by cooling the solution to 10-15°C.

-

Filter the mixture and wash the filter cake with a saturated solution of sodium bicarbonate.

-

The resulting white crystalline powder is this compound sodium, obtained with a yield of approximately 90%.

Step 3: Recrystallization for Purification

-

Dissolve the crude this compound sodium in water at 75°C.

-

Add activated carbon and stir for 45 minutes for discoloration.

-

Perform a hot filtration to remove the activated carbon.

-

Allow the filtrate to cool slowly to 10-15°C and store overnight to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum at 50°C.

Measurement of Hemoglobin Oxygen Affinity (P50)

The effect of this compound on hemoglobin-oxygen affinity is determined by measuring the P50 value using a Hemox™ Analyzer.

-

Sample Preparation: Prepare whole blood or a purified hemoglobin solution. For whole blood, 50 µL is diluted in 5 mL of Hemox-solution buffer (pH 7.4).

-

Instrumentation Setup:

-

Draw the sample-buffer mixture into the cuvette of the Hemox™ Analyzer.

-

Equilibrate the sample to 37°C.

-

A Clark oxygen electrode measures the partial pressure of oxygen (pO2), and a dual-wavelength spectrophotometer measures the hemoglobin oxygen saturation.

-

-

Measurement Procedure:

-

Fully oxygenate the sample with compressed air until 100% saturation is achieved.

-

Deoxygenate the sample with compressed nitrogen.

-

During deoxygenation, the instrument continuously records the pO2 and the corresponding hemoglobin oxygen saturation, generating an oxygen-hemoglobin dissociation curve.

-

-

Data Analysis: The P50 value, which is the pO2 at which hemoglobin is 50% saturated, is automatically calculated by the Hemox™ Analyzer software from the generated curve.

In Vivo Tumor Oxygenation Measurement by EPR Oximetry

Electron Paramagnetic Resonance (EPR) oximetry with an implantable oxygen-sensing probe is used to measure tumor pO2.

-

Animal Model and Probe Implantation:

-

Use an appropriate tumor-bearing animal model (e.g., Fisher 344 rats with intracranial 9L tumors).

-

Surgically implant a small, oxygen-sensitive paramagnetic probe (e.g., Lithium Phthalocyanine (LiPc) crystals) into the tumor and, for control, into contralateral normal brain tissue.

-

-

EPR Measurement Setup:

-

Anesthetize the animal.

-

Position the animal within the EPR spectrometer, placing a surface coil resonator over the implanted probe.

-

-

Data Acquisition:

-

Obtain a baseline EPR measurement to determine the pre-treatment tumor and normal tissue pO2.

-

Administer this compound intravenously (e.g., 150 mg/kg over 15 minutes).

-

Acquire EPR spectra at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 60 minutes or more) to monitor the change in pO2 over time.

-

-

Data Analysis: The EPR spectral linewidth is directly proportional to the partial pressure of oxygen. Calibrate the linewidth measurements to pO2 values (in mm Hg) to quantify the changes in tumor and normal tissue oxygenation.

In Vivo Radiosensitization Efficacy Study

This protocol outlines a representative in vivo study to evaluate the radiosensitizing effect of this compound.

-

Animal and Tumor Model:

-

Use an appropriate mouse strain (e.g., C3H mice) and tumor cell line (e.g., RIF-1).

-

Implant tumor cells subcutaneously and allow them to grow to a specified size.

-

-

Experimental Groups:

-

Control (no treatment)

-

Radiation alone

-

This compound + Radiation

-

This compound + Radiation + Supplemental Oxygen

-

-

Treatment Protocol:

-

Administer this compound at a predetermined dose.

-

If applicable, provide supplemental oxygen to the animals.

-

Irradiate the tumors with a specified dose of X-rays using a small animal irradiator.

-

Repeat the treatment for a specified number of days (e.g., daily for 5 days).

-

-

Endpoint Measurement:

-

Measure tumor volume regularly using calipers.

-

Monitor animal body weight and overall health.

-

The primary endpoint is typically tumor growth delay. Survival can also be monitored.

-

-

Data Analysis: Compare the tumor growth curves and survival data between the different treatment groups to determine the radiosensitizing effect of this compound.

Experimental and Logical Workflows

Conclusion

This compound represents a novel and mechanistically interesting approach to overcoming tumor hypoxia and enhancing the efficacy of radiation therapy. Its development program provided valuable insights into the potential of allosteric hemoglobin modifiers as therapeutic agents. While this compound did not ultimately achieve regulatory approval, the extensive preclinical and clinical data generated, along with the detailed experimental methodologies developed for its evaluation, remain a significant resource for researchers in the fields of oncology, radiation biology, and drug development. The information compiled in this technical guide serves to preserve and disseminate this knowledge for future scientific endeavors.

References

Efaproxiral: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efaproxiral, also known as RSR13, is a synthetic small molecule designed as a radiosensitizing agent. Its primary mechanism of action involves the allosteric modification of hemoglobin, leading to a decrease in hemoglobin-oxygen binding affinity. This property facilitates the release of oxygen into hypoxic tissues, a characteristic often found in solid tumors, thereby enhancing the efficacy of radiation therapy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound. Detailed experimental methodologies for key assays are described, and quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Chemical Structure and Identification

This compound is chemically known as 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid[1]. It is a derivative of propanoic acid[2]. The sodium salt form, this compound sodium, is often used in clinical settings[1].

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid[1] |

| Synonyms | RSR13, Efaproxyn, 2-DACMPP[1] |

| CAS Number | 131179-95-8 |

| Molecular Formula | C₂₀H₂₃NO₄ |

| Molecular Weight | 341.4 g/mol |

| InChI Key | BNFRJXLZYUTIII-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of its key properties is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Crystalline solid |

| pKa (acidic) | 3.56 (calculated) |

| LogP (Octanol-Water Partition Coefficient) | 4.39 (calculated) |

| Solubility | - DMSO: ≥ 150 mg/mL - Ethanol: 10 mg/mL - DMF: 5 mg/mL - Ethanol:PBS (pH 7.2) (1:5): 0.10 mg/mL |

Synthesis of this compound Sodium

A novel, green synthesis procedure for this compound sodium has been developed, involving a two-step process of condensation and O-alkylation. This method avoids the use of solvents in the initial condensation step and allows for the direct precipitation of the sodium salt, resulting in a high overall yield.

Step 1: Condensation to form Aniliide Intermediate

In this step, 4-hydroxyphenylacetic acid and 3,5-dimethylaniline (B87155) are heated together at a temperature of 150-180°C for 3-5 hours without a solvent. This direct heating method facilitates the condensation reaction to produce the anilide intermediate with a yield of 90-93%. The water formed during the reaction is removed, which can be expedited by carrying out the reaction under a nitrogen or argon atmosphere.

Step 2: O-Alkylation to form this compound Sodium

The anilide intermediate undergoes an O-alkylation reaction to yield this compound sodium directly. This step avoids a circuitous process of acid-to-salt conversion, leading to a high-quality sodium salt with a yield of 90%. The reaction involves dissolving the anilide in a suitable solvent like acetone, followed by the removal of the solvent and dissolution of the residue in water. The final product, this compound sodium, is then precipitated at a controlled temperature of 10-15°C.

Mechanism of Action: Allosteric Modification of Hemoglobin

This compound functions as a synthetic allosteric modifier of hemoglobin. It binds non-covalently to the central water cavity of the hemoglobin tetramer, stabilizing the deoxyhemoglobin (T-state) conformation. This stabilization reduces the binding affinity of hemoglobin for oxygen, resulting in a rightward shift of the hemoglobin-oxygen dissociation curve. Consequently, more oxygen is released from red blood cells into the surrounding tissues. In the context of cancer therapy, this increased oxygen delivery to hypoxic tumor tissues enhances their sensitivity to radiation treatment.

Pharmacokinetics and Pharmacodynamics

A population pharmacokinetic-pharmacodynamic (PK-PD) model for this compound has been developed based on data from several clinical trials. The pharmacokinetics of this compound are described by a linear, two-compartment model.

Table 3: Population Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Clearance (CL) | 1.88 L/hr |

| Central Volume of Distribution (V1) | 10.5 L |

| Inter-compartmental Clearance (Q) | 2.58 L/hr |

| Peripheral Volume of Distribution (V2) | 18.1 L |

| Elimination Half-life | ~1 hour |

The primary pharmacodynamic effect of this compound is the rightward shift of the hemoglobin-oxygen dissociation curve, quantified by the p50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). A linear relationship has been established between the concentration of this compound in red blood cells (RBCs) and the change in p50. The therapeutic target in clinical trials was a p50 shift of 10 mmHg.

Key Experimental Methodologies

Measurement of Hemoglobin-Oxygen Dissociation Curve (p50 Shift)

The effect of this compound on hemoglobin-oxygen affinity is quantified by measuring the oxygen-hemoglobin dissociation curve and determining the p50 value.

Protocol Overview:

-

Sample Preparation: Whole blood or purified hemoglobin samples are incubated with varying concentrations of this compound or a vehicle control in a suitable buffer (e.g., TES buffer) at 37°C.

-

Instrumentation: A Hemox™ Analyzer is typically used for this measurement. This instrument simultaneously measures the partial pressure of oxygen (pO₂) with a Clark-type electrode and the oxygen saturation of hemoglobin (%HbO₂) spectrophotometrically.

-

Oxygenation/Deoxygenation Cycle: The sample is first fully oxygenated with compressed air and then deoxygenated with a continuous flow of nitrogen gas.

-

Data Acquisition: During the deoxygenation process, the %HbO₂ is recorded as a function of pO₂, generating the oxygen dissociation curve.

-

p50 Determination: The p50 value is calculated from the curve as the pO₂ at which the hemoglobin is 50% saturated with oxygen. The shift in p50 in the presence of this compound compared to the control indicates its effect on oxygen affinity.

In Vivo Measurement of Tumor Oxygenation (pO₂)

Electron Paramagnetic Resonance (EPR) oximetry is a powerful technique used to measure the partial pressure of oxygen in tissues non-invasively and repeatedly.

Protocol Overview:

-

Animal Model: Murine tumor models (e.g., fibrosarcoma or breast cancer xenografts) are established in immunocompromised mice.

-

Oxygen-Sensing Probe: A particulate oxygen-sensing probe, such as lithium phthalocyanine (B1677752) (LiPc) crystals or charcoal, is implanted directly into the tumor tissue.

-

EPR Spectrometry: The animal is anesthetized and placed within an L-band EPR spectrometer. A surface loop resonator is positioned over the tumor.

-

Data Acquisition: The EPR spectrum of the oxygen-sensing probe is recorded. The spectral line width is directly proportional to the partial pressure of oxygen in the surrounding tissue.

-

This compound Administration: this compound is administered to the animal (e.g., via intraperitoneal injection), and serial EPR measurements are taken to monitor the change in tumor pO₂ over time.

Clinical Development and Regulatory Status

This compound has been investigated in several clinical trials, primarily as an adjunct to whole-brain radiation therapy (WBRT) for the treatment of brain metastases, particularly those originating from breast cancer. Phase III trials, such as the ENRICH and REACH studies, have been conducted to evaluate its efficacy and safety. Despite showing some promising results in subgroup analyses, this compound has not received FDA approval.

Conclusion

This compound represents a novel approach to cancer therapy by targeting the tumor microenvironment rather than the cancer cells directly. Its ability to increase tumor oxygenation through the allosteric modification of hemoglobin has been well-documented. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and mechanism of action, along with detailed methodologies for its evaluation. While it has not yet achieved regulatory approval, the understanding of its properties and mechanisms remains valuable for the ongoing development of radiosensitizers and other modulators of the tumor microenvironment.

References

Preclinical Profile of Efaproxiral: A Technical Guide to its Oncological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efaproxiral (also known as RSR13) is a synthetic small-molecule allosteric modifier of hemoglobin. By binding non-covalently to hemoglobin, it reduces its oxygen affinity, thereby increasing the release of oxygen to tissues. In the context of oncology, this mechanism of action has been investigated as a means to alleviate tumor hypoxia, a critical factor contributing to resistance to radiation therapy and some chemotherapies. This technical guide provides an in-depth overview of the preclinical studies of this compound in oncology, focusing on its mechanism of action, and its effects on tumor oxygenation and response to treatment.

Core Mechanism of Action: Reversing Tumor Hypoxia

This compound's primary anti-cancer effect stems from its ability to increase oxygen delivery to hypoxic tumor microenvironments.[1] This process enhances the efficacy of radiation therapy, which relies on the presence of oxygen to generate cytotoxic reactive oxygen species that damage cancer cell DNA.[2][3]

Signaling Pathway: The Impact of this compound on HIF-1α

A key signaling pathway regulated by oxygen levels is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival, contributing to tumor progression and treatment resistance. By increasing tumor oxygenation, this compound leads to the destabilization and degradation of HIF-1α, thereby inhibiting these pro-tumorigenic pathways.

Caption: this compound's effect on the HIF-1α signaling pathway.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in various tumor models.

Table 1: Effect of this compound on Tumor Oxygenation

| Animal Model | Tumor Model | This compound Dose | Method of Measurement | Change in Tumor pO2 | Reference |

| C3H Mice | RIF-1 | Not Specified | EPR Oximetry | Increased by 8.4 to 43.4 mmHg within 5 days | [4] |

| Fisher 344 Rats | 9L Glioma | 150 mg/kg | EPR Oximetry | Maximum pO2 ranged from 139.7 to 197.7 mmHg | [1] |

Table 2: Enhancement of Radiation Therapy with this compound

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| C3H Mice | RIF-1 | Radiation + Oxygen + this compound | Significant tumor growth inhibition compared to Radiation + Oxygen from day 3 to 5 | |

| Not Specified | EMT6 | This compound + Oxygen Breathing | Reduced radiobiological hypoxic fraction from 24% to 9% |

Table 3: Effect of this compound in Combination with Chemotherapy

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| Not Specified | EMT6 | Carboplatin (100 mg/kg) + this compound + Oxygen | Increased tumor growth delay by 71% compared to Carboplatin alone |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RIF-1 Tumor Model in C3H Mice

-

Animal Model: Female C3H mice.

-

Tumor Implantation: RIF-1 (Radiation-Induced Fibrosarcoma) tumor cells were implanted subcutaneously.

-

Tumor Oxygenation Measurement:

-

Method: Electron Paramagnetic Resonance (EPR) oximetry.

-

Procedure: Two lithium phthalocyanine (B1677752) (LiPc) crystals were implanted into the RIF-1 tumors. EPR oximetry was then used to measure the partial pressure of oxygen (pO2) within the tumor.

-

-

Treatment Groups:

-

Control (no treatment)

-

Radiation (4 Gy) + Oxygen Breathing

-

Radiation (4 Gy) + Oxygen Breathing + this compound (administered daily for 5 days)

-

-

Endpoint: Tumor growth inhibition was monitored over the course of the treatment.

9L Glioma Model in Fisher 344 Rats

-

Animal Model: Male Fisher 344 rats.

-

Tumor Implantation: 9L gliosarcoma cells were implanted intracranially.

-

Tumor Oxygenation Measurement:

-

Method: In vivo EPR oximetry.

-

Procedure: Lithium phthalocyanine (LiPc) crystals were implanted in the tumors and in normal brain tissue in the contralateral hemisphere. EPR oximetry was used to quantitatively measure pO2 changes.

-

-

Treatment Protocol:

-

This compound (150 mg/kg) was injected intravenously over 15 minutes.

-

Measurements of tumor and normal brain oxygen tension were taken at 10-minute intervals for 60 minutes, and this procedure was repeated for 6 consecutive days.

-

-

Endpoint: Changes in pO2 in both tumor and normal brain tissue were recorded.

Experimental Workflow for In Vivo Tumor Oxygenation Studies

Caption: Generalized workflow for preclinical in vivo tumor oxygenation studies.

Conclusion

Preclinical studies have demonstrated that this compound effectively increases tumor oxygenation across various cancer models. This reoxygenation translates to a significant enhancement of the anti-tumor effects of radiation therapy and certain chemotherapeutic agents. The data strongly support the mechanism of action of this compound as a tumor hypoxia modifier. Further research focusing on optimizing dosing schedules and exploring combinations with other treatment modalities is warranted. This technical guide provides a comprehensive summary of the foundational preclinical work that has established the potential of this compound in oncology.

References

Efaproxiral's Impact on Tumor Oxygenation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efaproxiral (also known as RSR13) is a synthetic, small-molecule allosteric modifier of hemoglobin designed to enhance the oxygenation of hypoxic tumor tissues.[1][2] By binding non-covalently to deoxyhemoglobin, this compound reduces hemoglobin's affinity for oxygen, facilitating its release into tissues and thereby increasing the partial pressure of oxygen (pO2) within the tumor microenvironment.[3][4][5] This mechanism of action has been investigated as a strategy to overcome the radioresistance of hypoxic tumors, as well-oxygenated cancer cells are significantly more susceptible to the cytotoxic effects of radiation therapy. This technical guide provides an in-depth overview of the quantitative effects of this compound on tumor oxygenation, detailed experimental protocols from key preclinical and clinical studies, and a visual representation of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound functions by binding to the central water cavity of the hemoglobin tetramer, stabilizing the T-state (deoxyhemoglobin) conformation. This allosteric modification shifts the oxygen-hemoglobin dissociation curve to the right, meaning that at any given oxygen tension, more oxygen is released from hemoglobin. This increased oxygen offloading is particularly impactful in the hypoxic microenvironment of solid tumors, where it can alleviate oxygen deprivation and enhance the efficacy of oxygen-dependent therapies like radiation.

Quantitative Effects on Tumor Oxygenation

Multiple preclinical studies have quantified the effect of this compound on tumor pO2. These studies consistently demonstrate a significant and time-dependent increase in tumor oxygenation following administration.

| Study Model | Tumor Type | This compound Dose | Method of pO2 Measurement | Key Findings | Citation(s) |

| C3H Mice | RIF-1 Fibrosarcoma | 150 mg/kg (i.p.) | EPR Oximetry | Statistically significant temporal increases in tumor pO2, with a maximum increase of 8.3-12.4 mmHg reached at 35-43 minutes post-dose. The effect was observed over 5 days of treatment. | |

| Fisher 344 Rats | 9L Intracranial Tumors | 150 mg/kg (i.v.) | EPR Oximetry | Significant increase in pO2 in both tumor and normal brain tissue. Maximum tumor pO2 values ranged from 139.7 to 197.7 mmHg, with the peak increase occurring 53-60 minutes after injection. | |

| Athymic Nude Mice | NCI-H460 Human Lung Carcinoma Xenograft | 200 mg/kg (i.p.) | BOLD MRI | Dose-dependent increase in MRI signal ratio, indicating increased tumor oxygenation, with a maximum increase observed 30 minutes after administration. | |

| BALB/c Mice | EMT6 Mammary Tumor | Not specified | Clonogenic Assays | This compound with air breathing decreased the radioresistant hypoxic tumor cell fraction by 62% compared to the control group. |

Detailed Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate this compound's effect on tumor oxygenation.

In Vivo Electron Paramagnetic Resonance (EPR) Oximetry

EPR oximetry is a quantitative method for measuring the partial pressure of oxygen in tissues.

-

Animal Model and Tumor Implantation: Studies have utilized various rodent models, including C3H mice with RIF-1 fibrosarcomas and Fisher 344 rats with 9L intracranial tumors. Tumor cells are implanted subcutaneously or intracranially.

-

Oxygen-Sensitive Probe Implantation: Crystals of an oxygen-sensitive paramagnetic material, such as lithium phthalocyanine (B1677752) (LiPc), are implanted directly into the tumor tissue and, in some cases, in normal contralateral tissue for comparison.

-

EPR Measurements: Baseline pO2 measurements are taken before this compound administration. After intravenous or intraperitoneal injection of this compound, EPR spectra are acquired at regular intervals (e.g., every 10 minutes) for a specified duration (e.g., 60-120 minutes) to monitor the temporal changes in tumor pO2. The spectral linewidth of the LiPc probe is directly proportional to the local oxygen concentration.

-

Data Analysis: The change in pO2 from baseline is calculated over time to determine the magnitude and kinetics of this compound-induced tumor oxygenation.

Blood Oxygen Level-Dependent (BOLD) Magnetic Resonance Imaging (MRI)

BOLD MRI is a non-invasive technique that indirectly measures changes in tissue oxygenation by detecting variations in the magnetic properties of hemoglobin.

-

Animal Model and Tumor Induction: Athymic nude mice with human tumor xenografts (e.g., NCI-H460 human lung carcinoma) are commonly used.

-

MRI Acquisition: Mice are anesthetized and placed in an MRI scanner. Baseline MR images are acquired before the administration of this compound.

-

This compound Administration and Dynamic Imaging: this compound is administered, typically via intraperitoneal injection. A series of MR images are then acquired at set intervals (e.g., every 10 minutes) for up to 60 minutes.

-

Data Analysis: The change in the MRI signal intensity over time is measured. An increase in the BOLD signal ratio [Intensity(t)/Intensity(t=0)] is correlated with a decrease in deoxyhemoglobin concentration, which in turn suggests an increase in tissue oxygenation.

Downstream Effects on the Tumor Microenvironment

The increase in tumor oxygenation induced by this compound has significant downstream biological consequences. One of the key effects is the potential downregulation of hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α is a master regulator of the cellular response to hypoxia and drives the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, all of which contribute to tumor progression and treatment resistance. A preclinical study in a human breast cancer xenograft model demonstrated that treatment with this compound plus supplemental oxygen resulted in a statistically significant reduction in tumor hypoxia and a downregulation of HIF-1α expression.

Clinical Implications and Future Directions

This compound has been evaluated in several clinical trials as an adjunct to whole-brain radiation therapy (WBRT) for the treatment of brain metastases. While some studies showed a survival benefit in certain patient subgroups, such as those with breast cancer brain metastases, the overall results of Phase III trials did not consistently demonstrate a significant improvement in overall survival, leading to the discontinuation of its development.

Despite the cessation of its clinical development, the study of this compound has provided valuable insights into the potential of targeting tumor hypoxia to enhance the efficacy of conventional cancer therapies. The quantitative data and experimental protocols detailed in this guide serve as a comprehensive resource for researchers and drug development professionals working on novel strategies to overcome the challenges posed by the hypoxic tumor microenvironment. The methodologies for measuring tumor oxygenation, such as EPR oximetry and BOLD MRI, remain critical tools in the preclinical and clinical evaluation of new hypoxia-modifying agents.

References

- 1. This compound: GSJ 61, JP 4, KDD 86, RS 4, RSR 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. The effects of Efaproxyn (this compound) on subcutaneous RIF-1 tumor oxygenation and enhancement of radiotherapy-mediated inhibition of tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased oxygenation of intracranial tumors by efaproxyn (this compound), an allosteric hemoglobin modifier: In vivo EPR oximetry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a radiation enhancer used in brain metastases from breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Efaproxiral and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efaproxiral, also known by its developmental code name RSR13, is a synthetic small molecule that acts as an allosteric modifier of hemoglobin.[1][2] It was developed primarily as a radiosensitizing agent for the treatment of cancer.[1][2] This technical guide provides a comprehensive overview of this compound, including its synonyms and alternative names, mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Synonyms and Alternative Names

A clear understanding of the various names and identifiers for this compound is crucial for comprehensive literature searches and regulatory submissions.

| Identifier Type | Identifier | Citation |

| International Nonproprietary Name (INN) | This compound | [1] |

| Chemical Name | 2-[4-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic acid | [1] |

| CAS Registry Number | 131179-95-8 | [1] |

| Developmental Code Names | RSR13, GSJ 61, JP 4, KDD 86, RS 4 | |

| Brand Name | Efaproxyn™ | |

| Sodium Salt | This compound Sodium |

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of hemoglobin. It binds non-covalently to a site within the central water cavity of the hemoglobin tetramer.[3] This binding stabilizes the tense (T) or deoxygenated state of hemoglobin, thereby reducing its affinity for oxygen.[3] The consequence of this reduced affinity is an enhanced release of oxygen from red blood cells into peripheral tissues. In the context of oncology, this leads to increased oxygenation of hypoxic tumor microenvironments, which are notoriously resistant to radiation therapy. By alleviating tumor hypoxia, this compound sensitizes cancer cells to the cytotoxic effects of radiation.

Below is a diagram illustrating the mechanism of action of this compound.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 4.1: Preclinical Efficacy Data

| Tumor Model | Animal Model | This compound Dose | Effect on Tumor pO2 | Enhancement of Radiation Therapy | Citation |

| RIF-1 Fibrosarcoma | C3H Mice | 150 mg/kg | Increased from 5.2 to 13.1 mm Hg | Significantly increased tumor growth inhibition | [4] |

| 9L Glioma | Fischer 344 Rats | 150 mg/kg | Maximum pO2 increase to 139.7-197.7 mm Hg | Not explicitly stated | [5] |

| EMT6 Mammary Carcinoma | BALB/c Mice | Not specified | Not specified | Increased therapeutic ratio of carboplatin | [6] |

Table 4.2: Human Pharmacokinetic Parameters

| Parameter | Value | Patient Population | Citation |

| Clearance (CL) | 1.88 L/hr | Cancer Patients | [7] |

| Volume of Distribution (V1) | 10.5 L | Cancer Patients | [7] |

| Inter-compartmental Clearance (Q) | 2.58 L/hr | Cancer Patients | [7] |

| Volume of Distribution (V2) | 18.1 L | Cancer Patients | [7] |

Table 4.3: Clinical Efficacy and Pharmacodynamic Data

| Study/Parameter | Dose | Effect | Citation |

| p50 Shift | 75-100 mg/kg | Target p50 shift of 10 mmHg achieved | [8] |

| Target E-RBC | 75-100 mg/kg | ~483 µg/mL to achieve a 10 mmHg p50 shift | [8] |

| Mean E-RBC (100 mg/kg) | 100 mg/kg | 581.1 µg/mL | [8] |

| Mean E-RBC (75 mg/kg) | 75 mg/kg | 461.3 µg/mL | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Evaluation of Hemoglobin Oxygen Affinity

This protocol is adapted from methodologies used to assess allosteric modifiers of hemoglobin.[5]

Objective: To determine the effect of this compound on the oxygen-hemoglobin dissociation curve (ODC) and the partial pressure of oxygen at which hemoglobin is 50% saturated (p50).

Materials:

-

Human whole blood or purified hemoglobin

-

This compound solutions of varying concentrations

-

Phosphate-buffered saline (PBS), pH 7.4

-

HEM-O-SCAN™ or similar instrument for measuring ODCs

-

Tonometers

Procedure:

-

Prepare fresh human whole blood anticoagulated with heparin or a solution of purified hemoglobin in PBS.

-

Incubate aliquots of blood or hemoglobin solution with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

-

Transfer the samples to a tonometer.

-

Equilibrate the samples with gas mixtures of known oxygen and carbon dioxide concentrations to achieve different levels of hemoglobin oxygen saturation.

-

Measure the oxygen saturation and partial pressure of oxygen for each sample using a HEM-O-SCAN™ or a co-oximeter and blood gas analyzer.

-

Plot the oxygen saturation as a function of the partial pressure of oxygen to generate the ODC.

-

Determine the p50 value from the ODC for each concentration of this compound.

In Vivo Measurement of Tumor Oxygenation by EPR Oximetry

This protocol is based on studies that have used electron paramagnetic resonance (EPR) oximetry to measure tumor pO2 following this compound administration.[4][5]

Objective: To non-invasively measure the partial pressure of oxygen (pO2) in a tumor xenograft model before and after administration of this compound.

Materials:

-

Tumor-bearing mice (e.g., C3H mice with RIF-1 tumors)

-

Oxygen-sensitive paramagnetic probe (e.g., lithium phthalocyanine (B1677752) (LiPc) crystals)

-

EPR spectrometer and resonator

-

This compound solution for injection

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Implant the oxygen-sensitive probe (e.g., LiPc crystals) directly into the tumor. Allow for a recovery period and for the probe to stabilize.

-

Anesthetize the mouse and place it in the EPR resonator.

-

Acquire a baseline EPR spectrum to determine the pre-treatment tumor pO2. The linewidth of the EPR spectrum is proportional to the oxygen concentration.

-

Administer this compound intravenously at the desired dose (e.g., 150 mg/kg).

-

Acquire EPR spectra at multiple time points after this compound administration (e.g., every 10-15 minutes for 90 minutes) to monitor the change in tumor pO2.

-

Convert the measured EPR linewidths to pO2 values using a pre-determined calibration curve.

-

Plot the tumor pO2 as a function of time to determine the time to maximum oxygenation and the duration of the effect.

Below is a diagram illustrating the experimental workflow for in vivo tumor oxygenation measurement.

Conclusion

This compound is a well-characterized allosteric modifier of hemoglobin with a clear mechanism of action aimed at increasing tissue oxygenation. The quantitative data from both preclinical and clinical studies demonstrate its ability to increase tumor pO2 and its potential as a radiosensitizer. The experimental protocols provided in this guide offer a starting point for researchers interested in further investigating the properties and applications of this compound. Continued research may uncover new therapeutic opportunities for this and other molecules that target the allosteric regulation of hemoglobin.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. researchgate.net [researchgate.net]

- 3. Phase III Clinical Trial Overview: Key Components and Design Principles - Creative Proteomics [creative-proteomics.com]

- 4. Application of In Vivo EPR for Tissue pO2 and Redox Measurements | Springer Nature Experiments [experiments.springernature.com]

- 5. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of hemoglobin dynamics by an allosteric effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of hemoglobin dynamics by an allosteric effector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Efaproxiral in In Vivo Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efaproxiral (also known as RSR13) is a synthetic small-molecule allosteric modifier of hemoglobin.[1][2] It acts as a radiation-sensitizing agent by binding non-covalently to hemoglobin, which decreases hemoglobin's affinity for oxygen.[1][2] This mechanism enhances the release of oxygen into tissues, thereby alleviating hypoxia in the tumor microenvironment.[3] Tumor hypoxia is a major factor in resistance to radiation therapy; by increasing tumor oxygenation, this compound restores tumor sensitivity to radiation treatment. These application notes provide a detailed protocol for the use of this compound in preclinical in vivo cancer models, specifically focusing on its combination with radiation therapy.

Mechanism of Action

This compound binds to the deoxyhemoglobin form of hemoglobin, stabilizing it and shifting the oxygen-hemoglobin dissociation curve to the right. This shift results in a more efficient release of oxygen from red blood cells into peripheral tissues, including tumors. The increased partial pressure of oxygen (pO2) within the tumor microenvironment makes cancer cells more susceptible to the DNA-damaging effects of ionizing radiation. The presence of oxygen is crucial for "fixing" radiation-induced DNA damage, leading to the formation of permanent strand breaks and subsequent cell death.

The key signaling pathway influenced by this compound-mediated oxygenation is the hypoxia-inducible factor-1α (HIF-1α) pathway. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes associated with tumor survival, angiogenesis, and resistance to therapy. By increasing tumor oxygenation, this compound leads to the degradation of HIF-1α, thereby reducing the expression of its target genes and diminishing the adaptive survival mechanisms of cancer cells in a hypoxic environment.

Signaling Pathway Diagram

Caption: this compound's mechanism enhancing radiation sensitivity.

Experimental Protocols

In Vivo Tumor Model Selection

Commonly used preclinical models for evaluating this compound include:

-

RIF-1 (Radiation-Induced Fibrosarcoma): A murine tumor cell line often implanted in C3H mice.

-

EMT6 (Murine Mammary Carcinoma): A murine breast cancer cell line typically used in BALB/c mice.

Preparation of this compound for Injection

This compound is available as this compound sodium, which is soluble in water and DMSO.

Materials:

-

This compound sodium powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

2-Hydroxypropyl-β-cyclodextrin (SBE-β-CD)

-

Sterile Saline (0.9% NaCl)

-

Sterile 0.22 µm syringe filters

Protocol for a 2.08 mg/mL Injectable Solution:

-

Prepare a 20% SBE-β-CD solution in sterile saline.

-

Prepare a stock solution of this compound sodium in DMSO at 20.8 mg/mL.

-

To prepare the final injection solution, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

-

Mix thoroughly until the solution is clear.

-

Sterile filter the final solution using a 0.22 µm syringe filter before administration.

Animal Dosing and Administration

Dosing:

-

RIF-1 Model: A dose of 150 mg/kg has been reported to significantly increase tumor pO2.

-

EMT6 and other models: A dose of 100 mg/kg has been shown to enhance radiosensitivity.

Administration:

-

Route: Intravenous (IV) injection via the tail vein is the preferred route.

-

Volume: The maximum volume for a bolus IV injection in mice is 5 mL/kg.

-

Timing: Administer this compound immediately prior to each radiation treatment session.

Experimental Workflow

Caption: Workflow for this compound in vivo cancer studies.

Data Presentation

Quantitative Effects of this compound on Tumor Oxygenation

The primary pharmacodynamic effect of this compound is the increase in tumor oxygen partial pressure (pO2).

| Cancer Model | Treatment Group | Baseline Tumor pO2 (mmHg) | Post-Treatment Tumor pO2 (mmHg) | Fold Increase in pO2 |

| RIF-1 Fibrosarcoma | This compound (150 mg/kg) | 5.2 | 13.1 | ~2.5 |

| RIF-1 Fibrosarcoma | This compound + O2 Breathing | 8.4 | 43.4 | ~5.2 |

Data synthesized from preclinical studies.

Tumor Growth Inhibition with this compound and Radiation

While specific tumor volume data is proprietary to individual studies, the following table summarizes the reported outcomes.

| Cancer Model | Treatment Group | Outcome |

| RIF-1 Fibrosarcoma | Radiation + O2 Breathing | Moderate tumor growth inhibition |

| RIF-1 Fibrosarcoma | This compound + Radiation + O2 Breathing | Significant tumor growth inhibition compared to Radiation + O2 alone |

| EMT6 Mammary Carcinoma | Carboplatin | 3.3 days tumor growth delay |

| EMT6 Mammary Carcinoma | Carboplatin + O2 Breathing | Not significantly different from Carboplatin alone |

| EMT6 Mammary Carcinoma | This compound + Carboplatin + O2 Breathing | 5.7 days tumor growth delay |

Data synthesized from preclinical studies.

Conclusion

This compound is a promising radiation-sensitizing agent that has demonstrated efficacy in preclinical cancer models by alleviating tumor hypoxia. The protocols outlined in these application notes provide a framework for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound in combination with radiation therapy. Careful attention to drug formulation, dosing, and experimental workflow is critical for obtaining reproducible and meaningful results. Further investigation into the downstream signaling effects of this compound-mediated tumor reoxygenation will continue to elucidate its mechanisms of action and potential for clinical translation.

References

- 1. Frontiers | The Roles of HIF-1α in Radiosensitivity and Radiation-Induced Bystander Effects Under Hypoxia [frontiersin.org]

- 2. HIF-1α and HIF-2α Differently Regulate the Radiation Sensitivity of NSCLC Cells [mdpi.com]

- 3. Suppression of HIF-1α expression and radiation resistance in acute hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Efaproxiral in Combination with Radiotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor hypoxia, or low oxygen levels in cancer cells, is a significant factor contributing to resistance to radiation therapy.[1][2] Radiation therapy's efficacy is largely dependent on the presence of oxygen to generate cytotoxic reactive oxygen species that damage tumor DNA.[2][3] Hypoxic tumors are therefore more radioresistant, leading to poorer clinical outcomes.[4] Efaproxiral (formerly RSR13) is a synthetic, small-molecule, allosteric modifier of hemoglobin designed to enhance the effectiveness of radiotherapy by increasing tumor oxygenation.[5][6] It binds reversibly to deoxyhemoglobin, stabilizing it in a low-affinity state, which shifts the oxygen-hemoglobin dissociation curve to the right and facilitates the release of oxygen into tissues.[7] This mechanism effectively reduces tumor hypoxia, thereby sensitizing cancer cells to the effects of radiation.[5]

These application notes provide a summary of preclinical and clinical data, along with detailed protocols for the administration of this compound in combination with radiotherapy.

Mechanism of Action

This compound acts as a radiation-sensitizing agent by improving tumor oxygenation.[8] Unlike conventional chemotherapeutics, it does not need to cross the blood-brain barrier or enter tumor cells to exert its effect.[4][5] Its primary action is on hemoglobin within red blood cells.

-

Binding to Hemoglobin: this compound binds non-covalently and reversibly to deoxyhemoglobin.[5][6]

-

Allosteric Modification: This binding allosterically stabilizes the T-state (tense or deoxy) conformation of hemoglobin.[5][9]

-

Reduced Oxygen Affinity: This stabilization reduces hemoglobin's affinity for oxygen.[10]

-

Enhanced Oxygen Release: Consequently, more oxygen is released from red blood cells as they pass through the body's tissues, including the poorly vascularized and hypoxic microenvironments of tumors.[7]

-

Increased Radiosensitivity: The resulting increase in tumor pO2 (partial pressure of oxygen) makes the cancer cells more susceptible to damage from ionizing radiation.[4]

Signaling Pathway Implications

By alleviating tumor hypoxia, this compound indirectly influences hypoxia-driven signaling pathways. A key pathway affected is the one regulated by Hypoxia-Inducible Factor-1α (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in tumor survival, angiogenesis, and metabolism.[11][12] By increasing oxygen levels, this compound promotes the oxygen-dependent degradation of HIF-1α, thereby counteracting these survival mechanisms.

Caption: this compound's effect on the HIF-1α signaling pathway.

Data Presentation

Preclinical Quantitative Data

This compound has been shown to significantly increase tumor oxygenation and enhance the efficacy of radiotherapy in various preclinical models.

| Study Parameter | RIF-1 Tumor Model (Mice)[13] | 9L Intracranial Tumor Model (Rats)[14] | EMT6 Tumor Model (Mice)[9] |

| Animal Model | C3H Mice | Fisher 344 Rats | EMT6 tumor-bearing mice |

| This compound Dose | Not specified, daily for 5 days | 150 mg/kg IV | Not specified |

| Radiotherapy | 4 Gy daily for 5 days | N/A (pO2 study only) | Single radiation dose |

| Key Findings | ↑ Tumor pO2 by 8.4 to 43.4 mmHg | ↑ Tumor pO2 (Max: 139.7-197.7 mmHg) | Reduced radiobiological hypoxic fraction from 24% to 9% |

| Timing | Max pO2 increase at 22-31 min post-injection | Max pO2 increase at 53-60 min post-injection | N/A |

| Outcome | Significant tumor growth inhibition vs. RT + O2 alone | Significant increase in intracranial tumor pO2 | Improved tumor response to radiation |

Clinical Quantitative Data

Clinical trials have evaluated this compound as an adjunct to whole-brain radiation therapy (WBRT) for brain metastases.

| Study / Trial | Patient Population | Treatment Arms | Key Efficacy Endpoints & Results |

| REACH (RT-009) Phase III [1][5][15] | 538 patients with brain metastases | 1. WBRT + Supplemental O2 + Efaproxiral2. WBRT + Supplemental O2 (Control) | All Patients: No significant difference in median survival.Breast Cancer Subgroup (n=111): Median survival was twice as long in the this compound arm.[16]NSCLC/Breast Cancer Subgroup: 18% reduction in risk of death with this compound.[1] |

| ENRICH Phase III [1][5][17] | Women with brain metastases from breast cancer | 1. WBRT + Supplemental O2 + Efaproxiral2. WBRT + Supplemental O2 (Control) | The trial failed to demonstrate a significant improvement in overall survival. Research was subsequently discontinued.[17] |

| Pharmacokinetics [15][18] | 451 patients from 6 trials | N/A | Body Surface Area (BSA) was the most important predictor of drug disposition.[18] An this compound red blood cell (E-RBC) concentration of ~483 µg/ml achieved the target p50 shift of 10 mmHg.[15] |

Experimental Protocols

Preclinical Protocol: In Vivo Tumor Oxygenation and Radiosensitization

This protocol is a generalized methodology based on published preclinical studies with RIF-1 tumors.[13]

Objective: To measure the effect of this compound on tumor oxygenation and its ability to enhance radiotherapy-mediated tumor growth inhibition.

Materials:

-

Animal Model: C3H mice

-

Tumor Cells: RIF-1 (Radiation-Induced Fibrosarcoma) cells

-

This compound solution for injection

-

X-ray irradiator

-

EPR (Electron Paramagnetic Resonance) oximetry equipment with lithium phthalocyanine (B1677752) (LiPc) crystals

-

Calipers for tumor measurement

-

Supplemental oxygen source

Methodology:

-

Tumor Implantation: Subcutaneously inject RIF-1 tumor cells into the hind leg of C3H mice. Allow tumors to grow to a specified size (e.g., 8-10 mm in diameter).

-

pO2 Probe Implantation: For oximetry studies, implant two LiPc deposits into the tumor for pO2 measurements using EPR oximetry.

-

Animal Grouping: Randomize animals into treatment groups:

-

Control (No treatment)

-

Radiation + Supplemental O2

-

This compound + Radiation + Supplemental O2

-

-

Treatment Administration (Example 5-day schedule):

-

Administer supplemental oxygen to relevant groups.

-

Inject this compound intravenously at the specified dose.

-

Timing is critical: Perform irradiation at the time of peak tumor oxygenation post-efaproxiral injection (e.g., 20-30 minutes).[13]

-

Deliver a fractionated dose of X-radiation (e.g., 4 Gy) directly to the tumor.

-

Repeat this procedure daily for 5 consecutive days.

-

-

Endpoint Measurement:

-

Tumor Oxygenation: For oximetry groups, perform EPR pO2 measurements before this compound administration (baseline) and at set intervals afterward for several days.[13]

-

Tumor Growth: Measure tumor dimensions with calipers every other day to calculate tumor volume. Continue measurements until tumors reach a predetermined endpoint size.

-

-